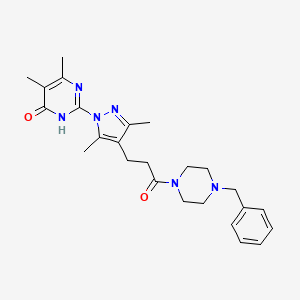
2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has been the subject of research due to its potential biological activities. Pyrazolo[3,4-d]pyrimidines are known to inhibit DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria, suggesting their use as antimicrobial agents . Additionally, derivatives of this class have been synthesized and evaluated for their antihypertensive activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization reactions of precursor compounds. For instance, derivatives can be synthesized from 1-(4-benzyl-1-phthalazinyl)-3-amino-4-cyano-5-methylpyrazole through reactions with carbon disulfide, aryl isothiocyanates, nitriles, or guanidine. Cyclization is often achieved using dimethylformamide dimethylacetal or hydrogen sulfide, followed by treatment with triethylamine . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. Substitutions at various positions on the pyrazolo[3,4-d]pyrimidine core can significantly affect their ability to inhibit DNA polymerase III and their antimicrobial efficacy. For example, 2-anilino groups with small hydrophobic groups in the meta or para position have been found to enhance activity, while 2-benzyl-substituted inhibitors were less active . The molecular structure of DMTE, a related reagent used for synthesizing ring-fused pyrimidin-4-one derivatives, was determined by X-ray analysis, indicating the importance of structural elucidation in understanding the activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the substituents on the core structure. The reactivity towards cyclization agents and the ability to undergo further chemical transformations are key for synthesizing various derivatives with potential biological activities. The reactions often involve nucleophilic attack by amino-heterocycles on activated intermediates such as DMTE . The specific reactivity of the compound would depend on its substituents and the conditions under which it is synthesized and treated.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's formulation and potential as a drug candidate. While the provided papers do not detail the physical and chemical properties of the specific compound , such properties are typically characterized using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) following synthesis .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Potential
Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of pyrimidine and pyrazole heterocyclic compounds, emphasizing microwave-assisted methods for efficient production. These compounds have been evaluated for their potential insecticidal and antibacterial activities, indicating the broader chemical interest in developing novel heterocyclic compounds for various biological applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anticancer and Anti-inflammatory Activities : Novel pyrazolopyrimidine derivatives have been synthesized and assessed for their anticancer properties, with some showing significant activity against cancer cell lines. This suggests the potential utility of similar compounds in oncological research and treatment strategies (Khaled R. A. Abdellatif et al., 2014).
Apoptosis Induction in Leukemia Cells : Studies on benzylthiazole derivatives, related in structural motif to the given compound, have shown apoptosis induction in human leukemia cells, highlighting the therapeutic potential of these compounds in treating leukemia and possibly other cancers (N. Finiuk et al., 2019).
Antimicrobial and Antiviral Research
- Antimicrobial Agents : The development of pyrazolo[3,4-d]pyrimidine-based inhibitors showcases the ongoing interest in creating new antimicrobial agents against resistant bacterial strains, notably Staphylococcus aureus. This research avenue is critical in addressing the global challenge of antibiotic resistance (Amjad Ali et al., 2003).
Pharmacological Applications
- Phosphodiesterase Inhibitors : The exploration of pyrazolo[3,4-d]pyrimidinones as selective inhibitors for phosphodiesterase, with potential applications in treating cognitive deficits associated with neurological disorders, demonstrates the compound's relevance in neuropsychiatric and neurodegenerative disease research (Peng Li et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell structure.
Mode of Action
Related compounds have been shown to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Based on the reported action of similar compounds, it can be inferred that the compound may affect the cell cycle regulation pathway by inhibiting tubulin polymerization .
Pharmacokinetics
Similar compounds have been reported to possess drug-like properties , suggesting that they may have suitable absorption and distribution characteristics, metabolic stability, and excretion profiles for therapeutic use.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar cytotoxic effects.
Eigenschaften
IUPAC Name |
2-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-17-18(2)26-25(27-24(17)33)31-20(4)22(19(3)28-31)10-11-23(32)30-14-12-29(13-15-30)16-21-8-6-5-7-9-21/h5-9H,10-16H2,1-4H3,(H,26,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUPPUPVPSUFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

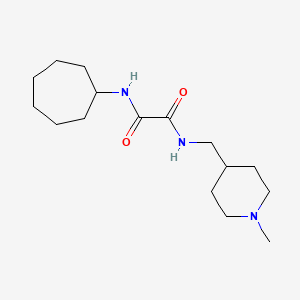
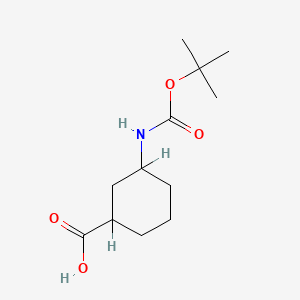
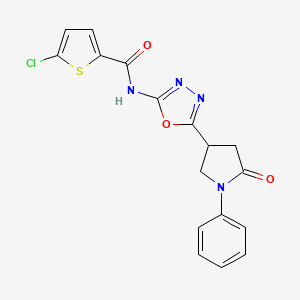
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)
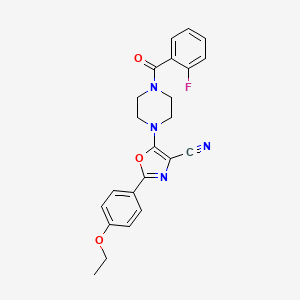
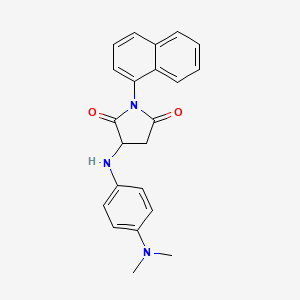
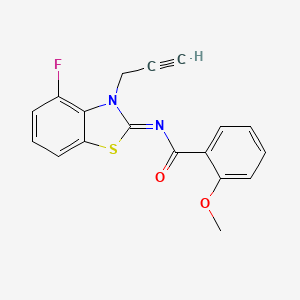
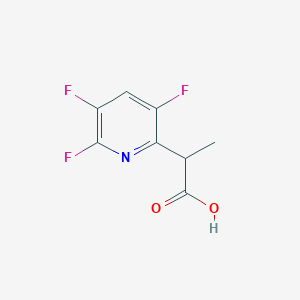
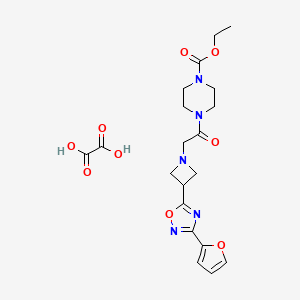
![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)
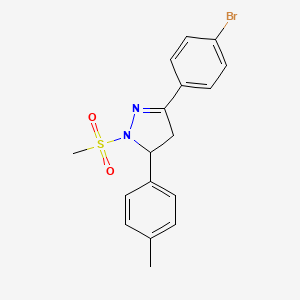
![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)
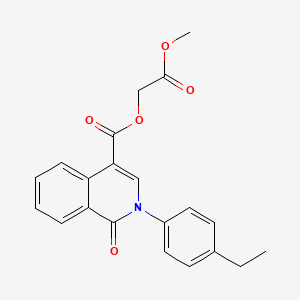
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)